An In-depth Technical Guide to the Chemical and Biological Properties of Crambene
An In-depth Technical Guide to the Chemical and Biological Properties of Crambene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crambene, scientifically known as 1-cyano-2-hydroxy-3-butene, is a naturally occurring nitrile compound found in cruciferous vegetables. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity, with a particular focus on its role as an inducer of phase II detoxification enzymes through the activation of the Keap1-Nrf2 signaling pathway. This guide consolidates key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development.
Chemical Structure and Properties
Crambene is a chiral molecule with the systematic IUPAC name (3S)-3-hydroxypent-4-enenitrile. Its chemical identity and key physicochemical properties are summarized in the tables below.
Table 1: Chemical Identification of Crambene
| Identifier | Value |
| IUPAC Name | (3S)-3-hydroxypent-4-enenitrile[1] |
| Synonyms | 1-cyano-2-hydroxy-3-butene, (S)-1-cyano-2-hydroxy-3-butene, S-3-Hydroxy-4-pentenonitrile[1] |
| CAS Number | 27451-36-1[1][2] |
| Molecular Formula | C₅H₇NO[1] |
| Molecular Weight | 97.12 g/mol |
| Canonical SMILES | C=CC(CC#N)O |
Table 2: Physicochemical Properties of Crambene
| Property | Value | Source |
| Boiling Point | 247°C at 760 mmHg | LookChem |
| Density | 0.996 g/cm³ | LookChem |
| Vapor Pressure | 0.004 mmHg at 25°C | LookChem |
| Flash Point | 103.2°C | LookChem |
| LogP | 0.44698 | LookChem |
| Hydrogen Bond Donor Count | 1 | LookChem |
| Hydrogen Bond Acceptor Count | 2 | LookChem |
| Rotatable Bond Count | 2 | LookChem |
| Solubility | Chloroform (Sparingly), Methanol (Slightly) | LookChem |
Figure 1: 2D Chemical Structure of Crambene
Biological Activity: Induction of Quinone Reductase
Crambene has been identified as an inducer of NAD(P)H:quinone reductase (QR), a critical phase II detoxification enzyme. Its activity has been compared to that of sulforaphane, a well-characterized isothiocyanate with potent chemopreventive properties.
Table 3: Comparative Quinone Reductase Induction by Crambene and Sulforaphane
| Organism/Cell Line | Treatment | Fold Induction of QR Activity | Source |
| Fischer 344 Rats (in vivo) | Crambene (50 mg/kg/day for 7 days) | 1.5-fold | Nutr Cancer. 2002;42(2):233-40 |
| Fischer 344 Rats (in vivo) | Sulforaphane (50 mg/kg/day for 7 days) | 1.7-fold | Nutr Cancer. 2002;42(2):233-40 |
| Hepa 1c1c7 cells (in vitro) | Crambene (5 mM) | Significant induction | Nutr Cancer. 2002;42(2):233-40 |
| Hepa 1c1c7 cells (in vitro) | Sulforaphane | Effective at ~100-fold lower concentrations than Crambene | Nutr Cancer. 2002;42(2):233-40 |
Mechanism of Action: The Keap1-Nrf2 Signaling Pathway
Crambene exerts its inductive effects on quinone reductase by activating the Keap1-Nrf2 signaling pathway. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles and reactive oxygen species can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, thereby initiating the transcription of cytoprotective enzymes like quinone reductase.
Experimental Protocols
Cell Culture and Treatment
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Cell Line: Hepa 1c1c7 murine hepatoma cells.
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Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
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Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
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Treatment Protocol: For experiments, cells are seeded in appropriate culture plates (e.g., 96-well plates for viability and QR assays). After reaching 70-80% confluency, the culture medium is replaced with fresh medium containing various concentrations of Crambene (e.g., 0.1 µM to 5 mM) or vehicle control (e.g., DMSO, final concentration <0.1%). Cells are then incubated for a specified period (e.g., 24-48 hours) before analysis.
Quinone Reductase Activity Assay
This protocol is adapted from a spectrophotometric assay used for Hepa 1c1c7 cells.
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Principle: The assay measures the dicumarol-inhibitable reduction of 2,6-dichlorophenolindophenol (DCPIP) by cytosolic extracts, which is catalyzed by quinone reductase.
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Reagents:
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Lysis Buffer: 25 mM Tris-HCl (pH 7.4), 2 mM EDTA, 2% dextrose.
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Reaction Mixture: 25 mM Tris buffer, 0.7 mg/mL bovine serum albumin (BSA), 0.01% Tween 20, 5 µM flavin adenine dinucleotide (FAD), 0.2 mM NAD(P)H.
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DCPIP Solution: 12 mM in distilled water.
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Dicumarol Solution: 10 µM in reaction mixture.
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Procedure:
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After treatment with Crambene, wash cells with phosphate-buffered saline (PBS) and harvest.
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Lyse the cells in lysis buffer and centrifuge to obtain the cytosolic fraction (supernatant).
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Determine the protein concentration of the cytosol using a standard method (e.g., Bradford or BCA assay).
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In a 96-well plate or cuvette, add an aliquot of the cytosol (e.g., 30 µL) to the reaction mixture (e.g., 265 µL).
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To determine the specific QR activity, prepare parallel reactions containing dicumarol.
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Initiate the reaction by adding 10 µL of the DCPIP solution.
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Immediately measure the rate of DCPIP reduction by monitoring the decrease in absorbance at 600 nm over 90 seconds using a spectrophotometer.
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The quinone reductase activity is calculated as the difference between the rates in the absence and presence of dicumarol and is expressed as nmol of DCPIP reduced per minute per mg of protein.
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Cell Viability Assay (MTT Assay)
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Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
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Reagents:
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MTT Solution: 5 mg/mL in sterile PBS.
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Solubilization Solution: 4 mM HCl, 0.1% NP40 in isopropanol.
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Procedure:
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Seed cells in a 96-well plate and treat with Crambene as described in section 4.1.
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Following the incubation period, add 10-20 µL of MTT solution to each well.
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Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
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Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
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Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.
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Cell viability is expressed as a percentage of the absorbance of the vehicle-treated control cells.
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Spectroscopic Data
Table 4: Predicted and Reported Spectroscopic Data for Crambene
| Spectroscopy | Data | Source |
| ¹³C NMR | Data available in SpectraBase. | PubChem CID: 91586, SpectraBase |
| Mass Spectrometry | Data available. | PubChem CID: 91586 |
Note: Researchers should consult the referenced databases for detailed spectral information.
Experimental and Logical Workflows
The following diagram illustrates a typical experimental workflow for evaluating the bioactivity of Crambene.
